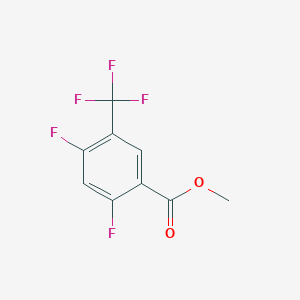

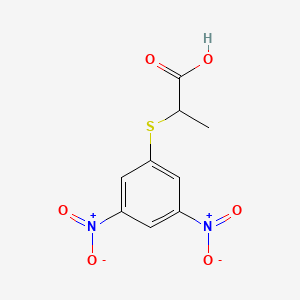

![molecular formula C16H20ClNO3S B2386931 2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1705483-00-6](/img/structure/B2386931.png)

2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C16H20ClNO3S and its molecular weight is 341.85. The purity is usually 95%.

BenchChem offers high-quality 2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- The compound’s structure suggests that it may modulate inflammatory pathways. Researchers have explored its potential as an anti-inflammatory agent, particularly in conditions like atopic dermatitis (AD). By targeting Janus kinases (JAKs), which regulate specific inflammatory genes and adaptive immune responses, this compound could offer localized treatment for AD .

- Janus kinases (JAKs) play a crucial role in the JAK-STAT signaling pathway. Dysregulation of this pathway is associated with various diseases, including autoimmune disorders. The compound’s ability to inhibit JAK1 and JAK2 through ubiquitination and degradation (using a protein-degradation targeting chimera, PROTAC) makes it a promising candidate for targeted therapy .

- Given its potential anti-inflammatory effects, researchers have investigated its use in treating skin conditions beyond AD. Preliminary studies suggest that it may alleviate symptoms and improve skin lesions in various dermatological disorders .

- The compound’s impact on adaptive immunity extends beyond JAK inhibition. In vivo studies have demonstrated significant suppression of type I, II, and III adaptive immune responses. This immunomodulatory effect could be harnessed for treating immune-related diseases .

- Clinical evaluations using the compound (administered topically) revealed a reduction in AD severity. Skin lesion clearance rates improved, as did the AD severity score (SCORAD). These findings highlight its potential as a local treatment option for AD, surpassing traditional JAK inhibitors .

- Unlike systemic JAK inhibitors, this compound’s localized application minimizes adverse effects. Its unique mechanism of action positions it as a promising drug candidate for AD and potentially other skin-related conditions .

Anti-Inflammatory Activity

JAK-STAT Pathway Inhibition

Dermatological Applications

Immunomodulation

Severity Reduction in Atopic Dermatitis

Beyond Traditional JAK Inhibitors

Mecanismo De Acción

Target of Action

The primary target of this compound is Janus kinase (JAK) . JAK has been identified as a target for atopic dermatitis (AD) because it regulates specific inflammatory genes and adaptive immune responses .

Mode of Action

The compound, also known as JAK1/JAK2 degrader (JAPT), is synthesized based on the protein degradation targeting chimera (PROTAC) and prepared as a topical formulation . JAPT utilizes E3 ligase to mediate the ubiquitination and degradation of JAK1/JAK2 .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . By promoting the degradation of JAK, it can effectively inhibit the release of pro-inflammatory cytokines and alleviate inflammation .

Result of Action

In vitro studies have shown that JAPT can effectively inhibit the release of pro-inflammatory cytokines, thereby alleviating inflammation . In vivo studies further confirmed the efficacy of JAPT in degrading JAK1/JAK2, significantly inhibiting type I, II, and III adaptive immunity . Moreover, JAPT has been shown to significantly reduce the severity of AD, as evidenced by the clearance rate of skin lesions and the improvement in the SCORAD (Scoring Atopic Dermatitis) score .

Action Environment

The unique structure of the skin limits the efficacy of locally applied JAK inhibitors in treating AD . Japt provides a promising low-frequency and low-dose ad treatment method . The research suggests that JAPT has therapeutic potential in treating AD, surpassing traditional JAK inhibitors, indicating that JAPT may be a promising locally applied drug against the JAK-STAT signaling pathway for AD .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO3S/c1-22(20,21)14-9-12-6-7-13(10-14)18(12)16(19)8-11-4-2-3-5-15(11)17/h2-5,12-14H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVXSYAMDCRYNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)CC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

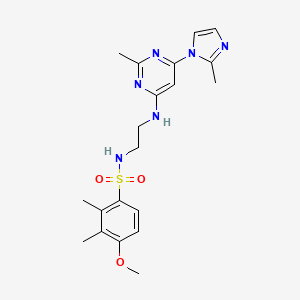

![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2386855.png)

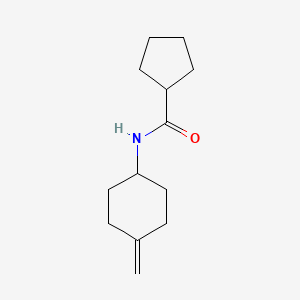

![methyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2386856.png)

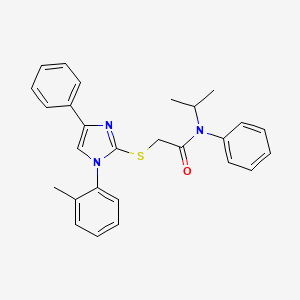

![7-(3,4-dimethylphenyl)-2-(3-methoxybenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2386861.png)

![3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one](/img/structure/B2386863.png)

![1-tert-butyl-5-formyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B2386864.png)

![N-[2-(tert-butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2386871.png)